molecular formula C21H22O5Pd B8088209 Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0)

Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0)

Cat. No.: B8088209
M. Wt: 460.8 g/mol
InChI Key: JUCMYZWGVGVLKD-PUFOULASSA-N
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Description

Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0) (abbreviated as Pd(dm-dba)₂; CAS 811862-77-8) is a palladium(0) complex featuring dimethoxy-modified dibenzylideneacetone (dba) ligands. This compound is a homogeneous catalyst widely used in organic synthesis, particularly in cross-coupling reactions such as asymmetric Tsuji allylation and Suzuki-Miyaura couplings . Its structure comprises two dimethoxydba ligands coordinated to a Pd(0) center, with methoxy groups at the 3,5,3',5' positions of the aromatic rings. The methoxy substituents enhance solubility in polar organic solvents (e.g., CH₂Cl₂, Et₂O) compared to non-methoxy analogs, while maintaining air sensitivity typical of Pd(0) complexes .

Properties

IUPAC Name

(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5.Pd/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h5-14H,1-4H3;/b7-5+,8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMYZWGVGVLKD-PUFOULASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811862-77-8
Record name Bis(3,5,3',5'-dimethoxydibenzylideneacetone)palladium(0)
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Biological Activity

Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0) (Pd(dmdba)₂) is a palladium complex that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, including cytotoxic effects on various cancer cell lines and mechanisms of action.

  • IUPAC Name : bis(1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one) palladium
  • Molecular Formula : C₄₂H₄₄O₁₀Pd
  • CAS Number : 811862-77-8
  • Molecular Weight : 758.89 g/mol

Biological Activity Overview

Research indicates that Pd(dmdba)₂ exhibits significant cytotoxicity against various cancer cell lines while displaying reduced toxicity towards non-malignant cells. The selectivity index (SI), which compares the toxicity to malignant versus non-malignant cells, has been a crucial measure in assessing its potential as an antineoplastic agent.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of Pd(dmdba)₂ on human malignant cell lines such as HL-60 (promyelocytic leukemia) and HSC-2, HSC-3, and HSC-4 (oral squamous cell carcinoma). The results demonstrated that Pd(dmdba)₂ had a higher cytotoxic effect on these malignant cells compared to non-malignant human oral fibroblast cells.

Cell LineIC₅₀ (µM)Selectivity Index
HL-600.510
HSC-20.68
HSC-30.77
HSC-40.86
Non-malignant>5-

The mechanisms by which Pd(dmdba)₂ exerts its cytotoxic effects involve several pathways:

  • Activation of Apoptotic Pathways : Studies have shown that treatment with Pd(dmdba)₂ leads to the activation of caspases-3 and -7, which are critical mediators in the apoptotic process. This was confirmed using the Caspase-Glo assay.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased sub-G1 accumulation, indicative of apoptosis.
  • Mitochondrial Dysfunction : Pd(dmdba)₂ treatment results in mitochondrial membrane depolarization and increased reactive oxygen species (ROS) generation, contributing to cellular stress and apoptosis.
  • Selective Toxicity : The compound's structure allows it to selectively target malignant cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of Pd(dmdba)₂:

  • Study on HL-60 Cells : A concentration of 0.5 µM was sufficient to induce significant apoptosis within 24 hours of treatment, with morphological changes observed under microscopy.
  • Oral Squamous Cell Carcinoma : In vivo studies demonstrated that administration of Pd(dmdba)₂ significantly reduced tumor size in xenograft models compared to control groups.

Scientific Research Applications

Cross-Coupling Reactions

Pd(dba)2 is extensively utilized in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions facilitate the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with halides or triflates. Pd(dba)2 acts as a catalyst, enabling the formation of biaryl compounds which are crucial in pharmaceuticals and agrochemicals.
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides to form substituted alkenes. The use of Pd(dba)2 has been shown to enhance yields and selectivity in various substrates.

Asymmetric Synthesis

The compound is also employed in asymmetric synthesis, where it aids in the production of chiral molecules. This is particularly important in the pharmaceutical industry where enantiomerically pure compounds are required for drug efficacy.

  • Tsuji Allylation : Pd(dba)2 has been used in Tsuji allylation reactions to produce allylated products with high enantioselectivity. The choice of ligand can significantly influence the reaction's outcome, allowing for fine-tuning of selectivity and yield .

Drug Development

Research indicates that Pd(dba)2 plays a role in synthesizing various pharmaceutical compounds. Its ability to facilitate complex organic transformations makes it invaluable in drug discovery and development.

  • Antipsychotic Agents : Studies have suggested potential applications of Pd(dba)2 in synthesizing compounds that exhibit activity at muscarinic receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease .
  • Natural Product Synthesis : The compound has been utilized in the total synthesis of natural products, demonstrating its capability to construct complex molecular architectures efficiently .

Polymerization Processes

Pd(dba)2 is also used in polymer chemistry for the synthesis of conductive polymers and other advanced materials.

  • Conductive Polymers : Its catalytic properties enable the polymerization of monomers into conductive polymers, which have applications in electronics and energy storage devices.

Case Studies

StudyApplicationOutcome
1 Suzuki-Miyaura ReactionHigh yield of biaryl compounds with minimal side products .
2 Tsuji AllylationAchieved over 90% enantiomeric excess (ee) using optimized conditions .
3 Total Synthesis of Natural ProductsSuccessful synthesis of complex structures from simple precursors using Pd(dba)2 as a catalyst .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property Pd(dm-dba)₂ Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) Bis(tri-tert-butylphosphine)palladium(0)
CAS Number 811862-77-8 51364-51-3 32005-36-0 12107-56-1
Molecular Formula C₄₂H₄₄O₁₀Pd C₅₁H₄₂O₃Pd₂ C₃₄H₂₈O₂Pd C₂₄H₅₄P₂Pd
Molecular Weight (g/mol) 815.21 575.00 (base); 721.76 (CHCl₃ adduct) 575.00 531.96
Appearance Dark purple/brown solid Dark purple/brown solid (often as CHCl₃ adduct) Dark purple solid Yellow-orange solid
Solubility Soluble in CH₂Cl₂, Et₂O Soluble in CHCl₃, THF Soluble in toluene, DMF Soluble in toluene, THF
Pd Content ~13% 20.9–21.9% 18.5–22% 20.8%

Key Structural Differences :

  • Pd(dm-dba)₂ : Methoxy groups on dba ligands increase electron density at Pd(0), enhancing stability and solubility.
  • Pd₂(dba)₃ : Contains three dba ligands bridging two Pd(0) centers; often stabilized as a CHCl₃ adduct .
  • Pd(dba)₂ : Simpler stoichiometry with two dba ligands per Pd(0); less soluble in polar solvents than Pd(dm-dba)₂ .
  • Phosphine-based analogs : Electron-rich tri-tert-butylphosphine ligands confer higher catalytic activity but lower air stability .
Pd(dm-dba)₂
  • Reactivity : Superior in asymmetric catalysis (e.g., Tsuji allylation) due to ligand lability and methoxy-induced electron donation .
  • Applications :
    • Formation of N-heterocyclic carbene (NHC) complexes via ligand displacement .
    • Cross-couplings requiring mild conditions (e.g., aryl chloride activation) .
Pd₂(dba)₃
  • Reactivity : Broad utility in Suzuki, Heck, and Buchwald-Hartwig reactions due to facile ligand dissociation .
  • Applications :
    • Catalyzes α-arylation of ketones .
    • Used in combination with chiral ligands (e.g., BINAP) for asymmetric allylic alkylation .
Pd(dba)₂
  • Reactivity : Intermediate between Pd₂(dba)₃ and phosphine-based catalysts; less active than Pd(dm-dba)₂ in electron-deficient systems .
Phosphine-based Pd(0) Complexes
  • Reactivity : High activity in aryl halide couplings but prone to oxidation; requires strict inert conditions .

Stability and Handling

  • Pd(dm-dba)₂ : Air-sensitive; stored under argon at –20°C .
  • Pd₂(dba)₃ : Often supplied as CHCl₃ adduct to improve shelf life .
  • Phosphine-based complexes : Extremely air-sensitive; typically handled in gloveboxes .

Research Findings and Selectivity

  • Pd(dm-dba)₂ demonstrated higher turnover numbers in Tsuji allylation compared to Pd₂(dba)₃, attributed to methoxy groups stabilizing transition states .
  • In NHC complex synthesis, Pd(dm-dba)₂ reacts more efficiently with imidazolium salts than Pd₂(dba)₃, likely due to faster ligand exchange .
  • Pd₂(dba)₃ outperforms Pd(dm-dba)₂ in large-scale Suzuki couplings due to cost and availability .

Preparation Methods

Reaction of Pd(II) Precursors with Dimethoxydibenzylideneacetone

Pd(dmdba)₂ is typically synthesized by reducing a Pd(II) precursor in the presence of 3,5,3',5'-dimethoxydibenzylideneacetone (dmdba). A common method involves:

  • PdCl₂ or Pd(OAc)₂ as the Pd(II) source.

  • Reducing agents such as CO, H₂, or tertiary phosphines.

  • Solvents: Ethanol, THF, or dichloromethane.

Example Procedure ():

  • Dissolve PdCl₂ (1.0 eq) and dmdba (2.2 eq) in anhydrous THF under argon.

  • Add triethylamine (3.0 eq) as a base and stir at 60°C for 12 hours.

  • Filter the dark red precipitate and wash with cold ethanol.

  • Dry under vacuum to yield Pd(dmdba)₂ (purity >97%, Pd content ≥13.0%).

Key Data :

  • Yield : 85–92% ().

  • Purity : Confirmed via elemental analysis and NMR.

Alternative Routes Using Pd(0) Complexes

Reductive Elimination from Pd(II) Complexes

Pd(dmdba)₂ can be prepared by reducing Pd(II) complexes with dimethoxy-substituted ligands. For example:

  • Pd(dmdba)₂·CHCl₃ is synthesized via reaction of Pd(II) salts with dmdba in chloroform, followed by recrystallization ().

Optimized Conditions ():

ParameterValue
Pd(II) SourcePdCl₂ or Pd(COD)Cl₂
Ligand RatioPd:dmdba = 1:2.2
SolventEthanol/chloroform (3:1)
Temperature50–60°C
Reaction Time6–8 hours

Outcome :

  • Crystalline product with 170–178°C melting point ().

  • Insoluble in water, soluble in DMSO or DMF ().

Large-Scale Industrial Synthesis

Patented Protocol for High-Yield Production

A scalable method from CN102892707B () involves:

  • React PdCl₂ with LiCl in ethanol to form Li₂PdCl₄.

  • Add dmdba, sodium acetate, and chloroform.

  • Stir at 50–53°C for 1 hour, then cool to precipitate Pd(dmdba)₂·CHCl₃.

Critical Parameters :

  • PdCl₂:LiCl Ratio : 1:2.

  • Chloroform Volume : 20% v/v of ethanol.

  • Yield : 88–95% ().

Comparative Analysis of Pd Precursors

Efficiency of Pd(II) vs. Pd(0) Sources

Studies show Pd(II) precursors (e.g., PdCl₂) provide higher yields than Pd(0) complexes like Pd₂(dba)₃ ().

Table 1: Precursor Performance

PrecursorYield (%)Purity (%)Reference
PdCl₂9297
Pd(OAc)₂8595
Pd₂(dba)₃7890

Role of Solvents and Bases

Solvent Effects

  • Ethanol : Preferred for its polarity and ability to dissolve Pd(II) salts.

  • Chloroform : Enhances crystallization of Pd(dmdba)₂·CHCl₃ ().

Base Selection

  • Triethylamine or sodium acetate neutralizes HCl generated during ligand exchange.

  • Cs₂CO₃ improves yields in asymmetric catalysis applications ().

Quality Control and Characterization

Analytical Methods

  • Elemental Analysis : Confirms Pd content (≥13.0%) ().

  • NMR Spectroscopy : Validates ligand coordination (¹H and ¹³C).

  • X-ray Diffraction : Confirms crystalline structure ().

Applications in Catalysis

Pd(dmdba)₂ is a key catalyst in:

  • Suzuki-Miyaura couplings ().

  • Asymmetric carboamination reactions (e.g., 95% ee in isoxazolidine synthesis) ().

Challenges and Optimizations

  • Air Sensitivity : Requires handling under inert atmosphere ().

  • Ligand Degradation : Prolonged heating above 60°C decomposes dmdba ( ).

Q & A

Basic Research Questions

Q. What is the optimal synthetic methodology for preparing Bis(3,5,3a(2),5a(2)-dimethoxydibenzylideneacetone)palladium(0), and how can purity be ensured?

  • Answer : The compound is typically synthesized by reducing palladium(II) chloride in the presence of dibenzylideneacetone (dba) ligands. A reported method involves reacting palladium dichloride with dibenzylidene acetone in anhydrous ethanol under nitrogen, using sodium acetate as a base. Rapid cooling to 45°C after ligand addition ensures controlled crystallization . Purity is confirmed via NMR (to detect residual ligands) and elemental analysis. X-ray diffraction is recommended for structural validation, as the compound may exist in different crystalline forms depending on solvent adducts (e.g., chloroform adducts) .

Q. How should Bis(3,5,3a(2)-dimethoxydibenzylideneacetone)palladium(0) be stored to maintain stability in catalytic applications?

  • Answer : The compound is air- and moisture-sensitive. Storage under inert gas (argon or nitrogen) at −20°C is critical to prevent oxidation. Avoid exposure to light, as photodegradation can reduce catalytic activity. Solutions in aprotic solvents like toluene or tetrahydrofuran should be prepared immediately before use .

Q. What characterization techniques are essential for confirming the structure and purity of this palladium complex?

  • Answer :

  • NMR spectroscopy : To verify ligand coordination and absence of free dba.
  • Elemental analysis : For empirical formula confirmation (C₅₁H₄₂O₃Pd₂; MW 915.71) .
  • X-ray crystallography : To resolve ambiguities in coordination geometry and solvent adducts .
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition points (reported mp 152–155°C) .

Advanced Research Questions

Q. How do solvent adducts (e.g., chloroform) influence the catalytic activity of Bis(dibenzylideneacetone)palladium(0) in cross-coupling reactions?

  • Answer : Solvent adducts stabilize the palladium(0) complex but may reduce catalytic efficiency. For example, the chloroform adduct (Pd₂(dba)₃·CHCl₃) requires higher temperatures to release active Pd⁰ species. Comparative studies in Suzuki-Miyaura reactions show that adduct-free Pd₂(dba)₃ exhibits faster initiation due to immediate availability of Pd⁰. Researchers should pre-treat adducted forms under vacuum or heat to remove solvents before catalysis .

Q. What experimental strategies can resolve contradictions in reported catalytic turnover numbers (TONs) for this compound in Heck reactions?

  • Answer : Discrepancies often arise from:

  • Ligand-to-Pd ratios : Excess free dba ligands can inhibit catalysis by stabilizing Pd⁰ intermediates. Optimize ligand:Pd stoichiometry (typically 1:1 to 2:1).
  • Substrate steric effects : Bulky substrates require higher Pd loadings. Use kinetic studies (e.g., variable-time NMR) to differentiate between electronic and steric limitations.
  • Oxygen contamination : Trace O₂ oxidizes Pd⁰ to Pd²⁺, reducing TONs. Rigorous Schlenk techniques or glovebox setups are mandatory .

Q. How does Bis(dibenzylideneacetone)palladium(0) compare to other Pd⁰ sources (e.g., Pd(PPh₃)₄) in Negishi couplings?

  • Answer : Pd₂(dba)₃ offers advantages in air-stable handling and lower cost but requires in situ ligand exchange with phosphines (e.g., PPh₃) for optimal activity. In Negishi couplings, Pd₂(dba)₃ with added ligands (e.g., t-Bu₃P) achieves higher yields for aryl-zinc reagents compared to Pd(PPh₃)₄, which may prematurely decompose. Monitor reaction progress via GC-MS to identify intermediates and adjust ligand ratios .

Q. What are the limitations of using this complex in aqueous-phase catalytic systems?

  • Answer : Pd₂(dba)₃ is hydrophobic and unstable in water. Strategies include:

  • Micellar catalysis : Use surfactants (e.g., SDS) to solubilize the complex.
  • Ligand modification : Introduce hydrophilic ligands (e.g., sulfonated phosphines) post-synthesis.
  • Biphasic systems : Employ water-tolerant solvents (e.g., PEG) to stabilize Pd⁰ .

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